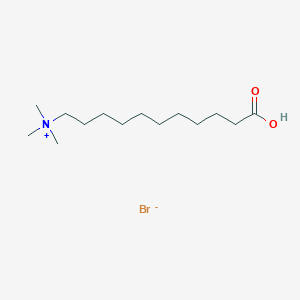
10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide, also known as decyltrimethylammonium bromide, is a quaternary ammonium compound. It is characterized by its long hydrophobic decyl chain and a hydrophilic quaternary ammonium head. This compound is widely used in various fields due to its surfactant properties, making it valuable in both industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide typically involves the reaction of decyl bromide with trimethylamine. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated purification systems to handle large volumes efficiently .
Chemical Reactions Analysis
Types of Reactions
10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution: The major products are typically the corresponding alcohols or ethers, depending on the nucleophile used.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide is utilized in various scientific research applications:
Mechanism of Action
The primary mechanism of action of 10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The quaternary ammonium group interacts with negatively charged surfaces, disrupting cell membranes and leading to cell lysis in biological applications .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a longer cetyl chain, making it more hydrophobic.
Tetradecyltrimethylammonium Bromide (TTAB): Another quaternary ammonium compound with a tetradecyl chain.
Dodecyltrimethylammonium Bromide (DTAB): Similar but with a dodecyl chain, offering different surfactant properties.
Uniqueness
10-Carboxy-N,N,N-trimethyldecan-1-aminium bromide is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific chain length provides optimal micelle formation and surface activity compared to its longer or shorter chain analogs .
Properties
CAS No. |
20430-88-0 |
|---|---|
Molecular Formula |
C14H30BrNO2 |
Molecular Weight |
324.30 g/mol |
IUPAC Name |
10-carboxydecyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C14H29NO2.BrH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14(16)17;/h4-13H2,1-3H3;1H |
InChI Key |
LPSPJDNZVUDNMU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















